2-Bromo-N-methylbenzylamine chemical properties and structure
2-Bromo-N-methylbenzylamine chemical properties and structure
An In-Depth Technical Guide to 2-Bromo-N-methylbenzylamine: Properties, Synthesis, and Applications
Introduction
2-Bromo-N-methylbenzylamine is a substituted aromatic amine that serves as a highly versatile and valuable building block in modern organic synthesis. Characterized by a benzylamine core functionalized with a bromine atom at the ortho position and a methyl group on the nitrogen atom, this compound possesses two distinct reactive sites. This dual functionality allows for selective and sequential chemical transformations, making it a crucial intermediate in the synthesis of complex molecular architectures. Its structural motifs are frequently incorporated into pharmacologically active compounds and advanced materials, rendering it a compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications, grounded in established scientific principles.
Chemical Structure and Identification
The unique reactivity of 2-Bromo-N-methylbenzylamine stems directly from its molecular architecture. The secondary amine group provides a nucleophilic center, while the ortho-brominated phenyl ring is primed for a variety of substitution and cross-coupling reactions.
Caption: Chemical structure of 2-Bromo-N-methylbenzylamine.
| Identifier | Value | Source |
| CAS Number | 698-19-1 | [1][2][3] |
| Molecular Formula | C₈H₁₀BrN | [3][4] |
| Molecular Weight | 200.08 g/mol | [1][3][4] |
| IUPAC Name | (2-Bromobenzyl)(methyl)amine | N/A |
| Synonyms | (2-Bromobenzyl)methylamine | [1] |
| InChI Key | TUADRPBKJHMHDH-UHFFFAOYSA-N | [1] |
| SMILES | CNCc1ccccc1Br | [1] |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are critical for the proper identification, handling, and purification of 2-Bromo-N-methylbenzylamine.
Physical Properties
This compound is typically supplied as a colorless to light yellow liquid.[2] Its properties make it suitable for purification by vacuum distillation.[5]
| Property | Value | Source |
| Appearance | Colorless liquid | [2] |
| Purity (Assay) | ≥97% | [1] |
| Boiling Point | 71-74 °C at 2 mmHg231.6 °C at 760 mmHg | [1][4][5] |
| Density | 1.358 g/mL at 25 °C | [1][5] |
| Refractive Index (n20/D) | 1.5670 | [1] |
| Flash Point | 104.4 °C (219.9 °F) - closed cup | [1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structural integrity of the molecule. While specific spectra for this exact compound are not publicly available, data from the closely related analog, 2-bromo-N,N-dimethylbenzylamine, provides a strong basis for predicting the key spectral features.[6][7]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each proton environment. The aromatic protons (4H) will appear as multiplets in the δ 7.0-7.6 ppm region. The benzylic methylene protons (-CH₂-) should appear as a singlet at approximately δ 3.5-3.8 ppm. The N-methyl protons (-CH₃) will be a singlet around δ 2.2-2.5 ppm, and the N-H proton will present as a broad singlet.
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¹³C NMR Spectroscopy: The carbon NMR will show eight distinct signals. The aromatic carbons will appear in the δ 125-140 ppm range, with the carbon attached to the bromine (C-Br) being significantly influenced. The benzylic carbon (-CH₂) is expected around δ 60-65 ppm, while the N-methyl carbon (-CH₃) should appear in the δ 40-45 ppm region.[6]
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Infrared (IR) Spectroscopy: The IR spectrum will feature a characteristic N-H stretching band around 3300-3400 cm⁻¹. C-H stretching bands for the aromatic and aliphatic groups will be observed just above and below 3000 cm⁻¹, respectively. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ region.[6][7] The C-Br stretch appears at lower wavenumbers, often around 650 cm⁻¹.[8]
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).
Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-N-methylbenzylamine lies in the orthogonal reactivity of its two primary functional groups. This allows for a diverse range of chemical transformations.[2]
Caption: Experimental workflow for synthesis via reductive amination.
Methodology
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Imine Formation:
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Rationale: 2-Bromobenzaldehyde is reacted with methylamine to form the corresponding Schiff base (imine). Methanol is an excellent solvent as it dissolves the reactants and is compatible with the subsequent reduction step. The reaction is initially cooled to control the exotherm from the acid-base reaction between the aldehyde and amine.
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Procedure: To a solution of 2-bromobenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde), add a solution of methylamine (1.1-1.2 eq, e.g., 40% in water) dropwise at 0-5 °C. Allow the mixture to warm to room temperature and stir for 2-4 hours until imine formation is complete (monitored by TLC or GC-MS).
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-
In-Situ Reduction:
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Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces the imine C=N bond to an amine C-N bond without affecting the aryl bromide. It is added in portions to manage the exothermic reaction and hydrogen gas evolution.
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Procedure: Cool the reaction mixture back to 0-5 °C. Add sodium borohydride (1.2-1.5 eq) slowly in small portions. After the addition is complete, remove the ice bath and allow the reaction to stir overnight at room temperature.
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Work-up and Purification:
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Rationale: The work-up procedure is designed to quench any remaining reducing agent, remove the solvent, and isolate the product. An aqueous workup followed by extraction into an organic solvent separates the desired amine from inorganic salts. Vacuum distillation is an effective final purification step due to the compound's boiling point. [5] * Procedure: Carefully quench the reaction by adding water. Reduce the volume in vacuo to remove most of the methanol. Add more water and extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield 2-Bromo-N-methylbenzylamine as a colorless liquid.
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Applications in Research and Drug Development
2-Bromo-N-methylbenzylamine is not typically an end-product but rather a key intermediate for building more complex target molecules. [5]
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Pharmaceutical Synthesis: It serves as a precursor for creating a wide range of molecular scaffolds. The benzylamine moiety is common in CNS-active agents, and the ortho-bromo position allows for the introduction of other functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties. [2]* Agrochemicals: Similar to pharmaceuticals, its structure can be elaborated into novel herbicides, pesticides, and fungicides. [2]* Ligand Synthesis: The amine can be used to synthesize ligands for transition metal catalysis, where the electronic and steric properties of the ligand can be fine-tuned via reactions at the aryl bromide position.
Safety and Handling
Understanding the hazards associated with 2-Bromo-N-methylbenzylamine is crucial for its safe handling in a laboratory setting. [9]
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Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation. [1][9][10][11]It may also be harmful to aquatic life with long-lasting effects. [1] * GHS Hazard Statements: H302, H319, H412. [1][11]* Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [9] * Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat or impervious clothing. [9] * Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a dust mask (e.g., N95) may be appropriate. [1][9]* Handling and Storage:
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Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. [9] * Store in a tightly closed container in a dry, cool, and well-ventilated place. [9]Keep away from incompatible materials such as strong oxidizing agents.
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References
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PubChem. (n.d.). 2-Bromo-N-methylbenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Science Alert. (2011). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Retrieved from [Link]
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DocsDrive. (n.d.). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO) and W. Retrieved from [Link]
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Chemical-Label.com. (n.d.). 2-Bromo-N-methylbenzylamine. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. Retrieved from [Link]
- Google Patents. (n.d.). EP1247799A2 - Process for the preparation of N-benzylamines.
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